1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
CAS No.: 1311318-31-6
Cat. No.: VC3052557
Molecular Formula: C15H17Cl2N3O
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride - 1311318-31-6](/images/structure/VC3052557.png)
Specification
CAS No. | 1311318-31-6 |
---|---|
Molecular Formula | C15H17Cl2N3O |
Molecular Weight | 326.2 g/mol |
IUPAC Name | 5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C15H16ClN3O.ClH/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15;/h1-3,8,12,17H,4-7,9H2;1H |
Standard InChI Key | OYHMXLTXJZMJAQ-UHFFFAOYSA-N |
SMILES | C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl |
Canonical SMILES | C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
The compound 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride possesses a complex molecular structure with several distinctive features that contribute to its chemical properties and potential biological activities. The molecular formula of the hydrochloride salt is C15H17Cl2N3O with a molecular weight of 326.2 g/mol, which includes the additional hydrochloride component. In contrast, the free base form has a molecular formula of C15H16ClN3O with a corresponding molecular weight of 289.76 g/mol. The IUPAC name of the compound is 5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, which systematically describes its structural components.
The central structural element of this compound is the 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This heterocyclic ring is connected to two key structural components: a 3-chlorophenyl group at the 3-position and a 6-azaspiro[2.5]octane moiety at the 5-position. The 3-chlorophenyl group consists of a benzene ring with a chlorine atom at the meta position, contributing to the compound's lipophilicity and potential binding interactions with biological targets. The 6-azaspiro[2.5]octane component introduces a spirocyclic framework containing a nitrogen atom, which adds three-dimensionality to the molecule and may influence its conformational properties and receptor interactions.
The compound's structure can be represented using various chemical identifiers to facilitate database searches and structural analysis. These identifiers include the Standard InChI (InChI=1S/C15H16ClN3O/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2) and the Canonical SMILES notation (C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl). These descriptors provide a standardized representation of the compound's molecular structure, enabling computational analysis and comparison with other chemical entities.
Physical and Chemical Properties
The compound 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride exists as a solid at room temperature, consistent with most organic hydrochloride salts. The salt form generally exhibits enhanced stability and solubility in aqueous media compared to the free base, which is an important consideration for biological assays and pharmaceutical formulations. The presence of the hydrochloride group increases the compound's polarity and hydrophilicity, potentially improving its dissolution properties in physiological environments.
The molecule contains several functional groups that influence its reactivity and chemical behavior. The 1,2,4-oxadiazole ring, with its conjugated π-electron system, contributes to the compound's aromatic character and stability. This heterocyclic ring can participate in various chemical reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents employed. The chlorophenyl group introduces an electron-withdrawing effect that modifies the electronic distribution within the molecule, potentially affecting its chemical reactivity and interactions with biological macromolecules.
The azaspiro moiety contains a tertiary amine functionality that can serve as a hydrogen bond acceptor in molecular recognition processes. This nitrogen atom may also undergo protonation under acidic conditions, influencing the compound's solubility profile and distribution in biological systems with varying pH environments. The spirocyclic framework provides conformational rigidity to this portion of the molecule, which can be advantageous for targeting specific binding pockets in proteins and receptors.
Biological Activity and Mechanism of Action
The compound 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride belongs to a class of compounds that have demonstrated diverse biological activities in research settings. The 1,2,4-oxadiazole scaffold, in particular, has been associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound likely derive from its unique structural features, which enable interactions with various molecular targets in biological systems.
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities through their ability to interact with enzymes, receptors, and other biomolecules. The mechanism of action typically involves the compound binding to specific molecular targets, modulating their activity, and subsequently affecting cellular signaling pathways or metabolic processes. The 3-chlorophenyl group may contribute to the compound's lipophilicity and binding affinity, while the azaspiro moiety could provide three-dimensional structural elements that enhance target selectivity.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride and related compounds can provide valuable insights for drug discovery efforts. The 1,2,4-oxadiazole ring serves as a rigid scaffold that positions the 3-chlorophenyl and azaspiro moieties in specific spatial orientations, which can be critical for molecular recognition and binding to biological targets. Modifications to this core structure, such as changing the position of the chlorine atom on the phenyl ring or altering the spirocyclic component, could significantly impact the compound's biological activity profile.
The chlorine substituent on the phenyl ring likely contributes to the compound's lipophilicity and electronic properties, potentially enhancing its membrane permeability and binding interactions with hydrophobic pockets in target proteins. The azaspiro moiety introduces conformational constraints and a basic nitrogen atom that can participate in hydrogen bonding interactions with target biomolecules. These structural features collectively determine the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, which are essential considerations for potential therapeutic applications.
Research Applications and Findings
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride has several potential research applications across multiple scientific disciplines. In medicinal chemistry, this compound serves as a valuable scaffold for developing novel therapeutic candidates through structural modifications and optimization. Its unique combination of the oxadiazole ring, chlorophenyl group, and spirocyclic moiety provides multiple sites for chemical diversification, enabling the creation of compound libraries for biological screening and structure-activity relationship studies.
In pharmaceutical research, the compound can be used as a tool for investigating specific biological pathways and mechanisms. Its potential biological activities, including antimicrobial and anticancer properties, make it a candidate for preclinical studies aimed at identifying new treatment approaches for various diseases. Additionally, the compound's well-defined structure allows for detailed studies of drug-receptor interactions, potentially providing insights into the molecular basis of therapeutic effects and guiding the design of more effective and selective drug candidates.
The compound also has applications in chemical biology, where it can serve as a probe for identifying and studying biological targets. By attaching reporter groups or affinity tags to the molecule, researchers can trace its distribution in biological systems and identify proteins or cellular components with which it interacts. Such studies contribute to our understanding of disease mechanisms and help identify new therapeutic targets for drug development efforts.
Comparison with Similar Compounds
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride belongs to a broader class of oxadiazole-containing compounds with diverse structural features and biological activities. Comparing this compound with structurally related analogs provides valuable insights into structure-activity relationships and highlights the unique properties that distinguish it from other members of this chemical class. Similar compounds include other 1,2,4-oxadiazole derivatives with different substituents at the 3 and 5 positions, as well as compounds containing alternative heterocyclic rings or spirocyclic systems.
One notable structural variation involves modifying the substitution pattern on the phenyl ring, such as changing the position of the chlorine atom or introducing different halogen atoms or functional groups. These modifications can significantly alter the compound's electronic properties, lipophilicity, and binding interactions with biological targets, leading to different activity profiles and pharmacokinetic characteristics. Similarly, variations in the spirocyclic component, such as changing the ring size or heteroatom position, can affect the three-dimensional structure and conformational flexibility of the molecule.
Patent literature indicates several related compounds with similar structural features but different substituent patterns, suggesting ongoing research interest in this chemical class for various applications . For instance, compounds such as 1-{3-[2-(Pyrrolidin-1-yl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}-6-azaspiro[2.5]octane-6-sulfonamide represent structural variations where the 3-chlorophenyl group is replaced with a 2-(pyrrolidin-1-yl)pyridin-4-yl moiety and a sulfonamide group is introduced at the azaspiro nitrogen . These structural modifications likely confer different physicochemical properties and biological activities compared to 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride.
Structural Analogs and Their Properties
The table below compares 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride with several structural analogs mentioned in the patent literature, highlighting key differences in their molecular composition:
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